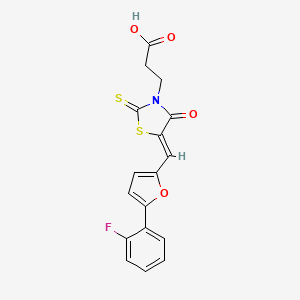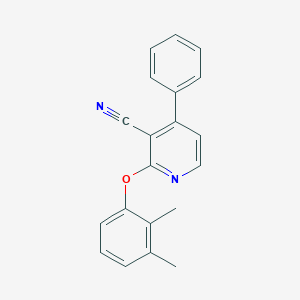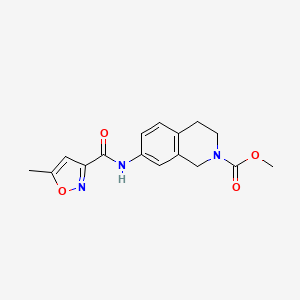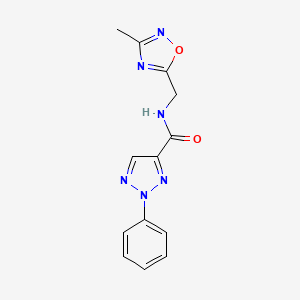
3-((4-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, also known as CPPC, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. CPPC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Non-linear Optical (NLO) Properties
A study by Jayarajan et al. (2019) explored the water-mediated synthesis of related compounds and their experimental and computational studies. This research highlighted the synthesis process and investigated the compounds' non-linear optical (NLO) properties and molecular docking analyses. The docking studies indicated potential interactions contributing to the inhibition of tubulin polymerization and anticancer activity, suggesting a broader application in developing therapeutic agents (Jayarajan et al., 2019).
Antibacterial Applications
Research by Pouramiri et al. (2017) on the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives identified compounds with significant antibacterial effects against both Gram-negative and Gram-positive bacteria. This study emphasizes the compound's potential in developing new antibacterial agents, offering an environmentally friendly approach with good yields and low costs (Pouramiri et al., 2017).
Anticancer and Tubulin Polymerization Inhibition
The anticancer potential of related compounds, as indicated by Jayarajan et al. (2019), underscores the utility of such chemicals in cancer therapy. The molecular docking studies suggested that these compounds could inhibit tubulin polymerization, a key process in cell division, highlighting a novel approach to targeting cancer cells (Jayarajan et al., 2019).
Neuroinflammation Imaging
A study by Horti et al. (2019) introduced a PET radiotracer specific for CSF1R, a microglia-specific marker, indicating the compound's potential in imaging neuroinflammation. This application is particularly relevant for understanding and diagnosing various neuropsychiatric disorders, providing a noninvasive tool for studying the immune environment of central nervous system malignancies (Horti et al., 2019).
Insecticidal Activity
Abdel-Raheem et al. (2021) synthesized and characterized selective pyridine compounds, demonstrating higher insecticidal activity than the reference insecticide acetamiprid. This suggests potential applications in agriculture for pest control, highlighting the compound's versatility beyond medical applications (Abdel-Raheem et al., 2021).
properties
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-4-2-5-16(10-14)22-19(24)23-9-3-6-17(13-23)25-18-11-15(12-20)7-8-21-18/h2,4-5,7-8,10-11,17H,3,6,9,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKOXLYJSZWDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1R,4S,6R)-4-amino-2-oxabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B2846013.png)
![3-{[4-(dimethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2846015.png)
![(3-Methyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2846017.png)



![1-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]benzotriazole](/img/structure/B2846024.png)


![1-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B2846030.png)

![N-phenyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2846032.png)

